Trihexylamin

Übersicht

Beschreibung

Trihexylamine, also known as trihexylamine, is an organic compound with the molecular formula C6H15N. It is a colorless liquid with a strong ammonia-like odor. Trihexylamine is used as a solvent in various industrial applications, and is also used in the synthesis of other organic compounds. It is also an important intermediate in the synthesis of pharmaceuticals, dyes, and pesticides.

Wissenschaftliche Forschungsanwendungen

Extraktion von Säuren und Basen

Trihexylamin wird bei der Extraktion von Säuren und Basen aus wässrigen Phasen zu pseudoprotischen ionischen Flüssigkeiten verwendet. Dieser Prozess beinhaltet ein äquimolares Gemisch aus this compound und Octansäure, von dem gezeigt wurde, dass es eine große Bandbreite an Säuren und Basen effektiv extrahiert. Der Mechanismus dieser Extraktion ist mit dem Hofmeister-Effekt verbunden, bei dem die Wechselwirkungen zwischen extrahierten anorganischen Anionen und der organischen Phase das Ausmaß der Extraktion maßgeblich beeinflussen .

Ionenmobilitätsspektrometrie

This compound dient als interner Standard in der Ionenmobilitätsspektrometrie, insbesondere beim Screening von menschlichen Haarmustern auf Designer-Drogen. Seine stabile Natur und die Kompatibilität mit dem Spektrometrie-Verfahren machen es zu einem idealen Kandidaten für diese Rolle .

Nanotechnologie

Die Verbindung wird bei der Synthese von kleinen Zinksulfid-Nanostäbchen verwendet. Diese Nanostäbchen haben wichtige Anwendungen in verschiedenen Bereichen der Nanotechnologie, darunter Elektronik, Optik und Sensorik .

Forschung zu ionischen Flüssigkeiten

Forschungen zu protischen und pseudoprotischen ionischen Flüssigkeiten beinhalten oft this compound. Diese ionischen Flüssigkeiten werden durch die Mischung einer organischen Säure und einer schwachen Base, wie z. B. This compound, gebildet, was zu einem Protonentransfer und der Bildung von Ionen führt. Dieser Forschungsbereich hat Auswirkungen auf die grüne Chemie und nachhaltige Prozesse .

Chemische Trennungen

This compound ist ein Schlüsselelement im Bereich der chemischen Trennungen. Seine Eigenschaften ermöglichen die Stabilisierung des pH-Wertes von sauren oder alkalischen wässrigen Phasen und wirken als "schwimmendes Puffer". Dieses Merkmal ist besonders nützlich bei der Trennung und Reinigung chemischer Mischungen .

Materialwissenschaften

In den Materialwissenschaften ist this compound an der Entwicklung von fortschrittlichen Materialien mit einzigartigen Eigenschaften beteiligt. Seine Rolle bei der Bildung ionischer Flüssigkeiten kann zu Materialien mit verbesserter Leitfähigkeit, ungewöhnlichem spektroskopischem Verhalten und anomaler Dielektrizitätskonstanten führen .

Umweltwissenschaften

Schließlich ist die Verwendung von this compound in den Umweltwissenschaften bemerkenswert, insbesondere bei der Behandlung und Reinigung von Abwasser. Seine Fähigkeit, schädliche Säuren und Basen aus dem Wasser zu extrahieren, macht es zu einem wertvollen Werkzeug zur Erhaltung der Umweltgesundheit .

Safety and Hazards

Eigenschaften

IUPAC Name |

N,N-dihexylhexan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H39N/c1-4-7-10-13-16-19(17-14-11-8-5-2)18-15-12-9-6-3/h4-18H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DIAIBWNEUYXDNL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

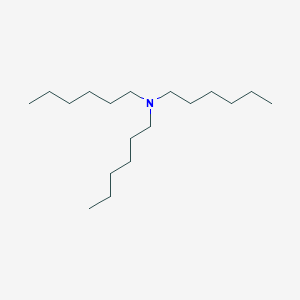

CCCCCCN(CCCCCC)CCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H39N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8059263, DTXSID301022397 | |

| Record name | N,N-Dihexyl-1-hexanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8059263 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Amines, tri-C6-12-alkyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301022397 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

269.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid, Liquid; [Alfa Aesar MSDS] | |

| Record name | 1-Hexanamine, N,N-dihexyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Tri-n-hexylamine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/18383 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS RN |

102-86-3, 68038-01-7 | |

| Record name | Trihexylamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=102-86-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Trihexylamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000102863 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Amines, tri-C6-12-alkyl | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068038017 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Trihexylamine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=409786 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Hexanamine, N,N-dihexyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | N,N-Dihexyl-1-hexanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8059263 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Amines, tri-C6-12-alkyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301022397 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Trihexylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.785 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Amines, tri-C6-12-alkyl | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.062.004 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TRIHEXYLAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A9392WA249 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the molecular formula and weight of Trihexylamine?

A1: Trihexylamine has the molecular formula C18H39N and a molecular weight of 269.52 g/mol.

Q2: Which spectroscopic techniques are useful for characterizing Trihexylamine?

A2: Researchers commonly employ Fourier Transform Infrared (FTIR) spectroscopy to elucidate the structure of Trihexylamine-containing polymers. [] Additionally, Raman spectroscopy helps evaluate its selectivity in bifunctional anion exchange resins. []

Q3: How does Trihexylamine perform under high-pressure conditions?

A3: Trihexylamine plays a crucial role in the synthesis of the high-pressure polymorph of nanocrystalline LiFePO4 even at ambient pressure and low temperature. []

Q4: Can Trihexylamine be used in the synthesis of PVC materials?

A4: Yes, Trihexylamine serves as an antistatic agent in the formulation of environmentally friendly polyvinyl chloride (PVC) hose material. It enhances the material's low-temperature resistance, flexibility, and flame retardance. []

Q5: How does Trihexylamine function as a catalyst in polymerization reactions?

A5: Trihexylamine acts as a catalyst in the copolymerization of epoxides with cyclic anhydrides, facilitating the formation of polyester. []

Q6: Can Trihexylamine be utilized for the synthesis of quaternary ammonium compounds?

A6: Yes, Trihexylamine reacts with dimethyl carbonate to form quaternary ammonium methyl carbonates. Researchers have investigated the kinetics of this reaction, revealing valuable insights into reaction rates and activation energies. [, ]

Q7: What is the role of Trihexylamine in the allylation of phenol?

A7: Trihexylamine acts as an activator for quaternary ammonium poly(styrene-co-methylstyrene) catalysts used in the allylation of phenol. The structure of the catalyst, particularly the degree of ring substitution and crosslinkage, significantly influences the reaction's effectiveness. [, ]

Q8: How does the structure of a quaternary ammonium catalyst activated with Trihexylamine affect its catalytic activity?

A8: Research indicates that a catalyst with 10% ring substitution and 2% crosslinkage, activated with Trihexylamine, provides the best reactivity for the allylation of phenol. []

Q9: Can Trihexylamine be used in the development of supported liquid membranes for batteries?

A9: Yes, studies show that treating microporous polymeric films with Trihexylamine solutions can significantly increase zinc penetration resistivity, enhancing their potential application as separators in nickel-zinc secondary batteries. []

Q10: How does Trihexylamine compare to other tertiary amines in terms of extraction efficiency?

A11: Research indicates that Trihexylamine, in combination with an alcohol, exhibits the greatest synergistic effect in the extraction of carboxylic acids from aqueous solutions compared to other trialkylamines. []

Q11: Can Trihexylamine be used in the extraction of linear alkylbenzene sulfonates?

A13: Yes, Trihexylamine serves as an effective ion-pairing agent in the hollow fiber liquid phase micro-extraction of linear alkylbenzene sulfonates from aqueous samples. []

Q12: What is the role of Trihexylamine in solid-phase extraction methods for toxicological analysis?

A14: Trihexylamine, alongside nalorphine, serves as an internal standard in solid-phase extraction methods employing Bond-Elut Certify columns. This approach enables the simultaneous determination of various drugs of abuse and prescribed medications in biological fluids. []

Q13: Can supercritical water remove heteroatoms from Trihexylamine?

A15: Research suggests that supercritical water can facilitate the removal of nitrogen from Trihexylamine, offering a potential method for the treatment of hazardous materials containing this compound. []

Q14: What is the role of Trihexylamine in the synthesis of phthalocyanine-containing epoxy oligomers?

A17: Trihexylamine is used in the synthesis of CuPhc[COOH]4[SO3NH(C6H13)3]4, a salt used in the production of phthalocyanine-containing epoxy oligomers. The hydrophobic properties of Trihexylamine contribute to the lower hygroscopicity of the final product. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

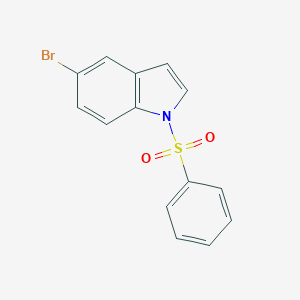

![Tert-butyl 3-[5-(2-amino-ethyl)-thiophen-3-YL]-propionate](/img/structure/B47847.png)